3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C10H6F3NO3 and a molecular weight of 245.15 g/mol. This compound is characterized by the presence of a cyano group (-CN) and a trifluoroethoxy group (-OCH2CF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 2,2,2-trifluoroethanol.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is converted to an ester using 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Cyanation: The ester is then subjected to a cyanation reaction, where the hydroxyl group is replaced by a cyano group using reagents like hydrogen cyanide (HCN) or sodium cyanide (NaCN).
Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.
Substitution: Substitution reactions can occur at the benzoic acid core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the cyano group.
Substitution Products: Derivatives with different functional groups attached to the benzoic acid core.
Scientific Research Applications
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroethoxy group play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
3-Cyano-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of trifluoroethoxy.
3-Cyano-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of trifluoroethoxy.
3-Cyano-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of trifluoroethoxy.
Properties
IUPAC Name |
3-cyano-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-3H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLGDRMGIUPUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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